molecular formula C21H24N3O8P B11397018 Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11397018
M. Wt: 477.4 g/mol
InChI Key: LNXLJZDXFABFRP-UHFFFAOYSA-N
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Description

Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an oxazole ring, a nitrophenyl group, and a phosphonate ester, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.

    Attachment of the Dimethoxyphenyl Group: This step involves a substitution reaction where the dimethoxyphenyl group is attached to the oxazole ring through a nucleophilic aromatic substitution.

    Phosphonate Ester Formation: The final step involves the esterification of the oxazole derivative with dimethyl phosphite under acidic or basic conditions to form the phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate
  • Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(4-chlorophenyl)-1,3-oxazol-4-YL)phosphonate

Uniqueness

Dimethyl (5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C21H24N3O8P

Molecular Weight

477.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(4-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C21H24N3O8P/c1-28-17-10-5-14(13-18(17)29-2)11-12-22-20-21(33(27,30-3)31-4)23-19(32-20)15-6-8-16(9-7-15)24(25)26/h5-10,13,22H,11-12H2,1-4H3

InChI Key

LNXLJZDXFABFRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])P(=O)(OC)OC)OC

Origin of Product

United States

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